molecular formula C10H8Cl2N2O B2946981 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide CAS No. 929973-79-5

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Cat. No.: B2946981
CAS No.: 929973-79-5
M. Wt: 243.09
InChI Key: BLZVELGKALQDHW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is an organic compound with the molecular formula C10H8Cl2N2O and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a propanamide moiety attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular pathways depend on the specific application and target organism or system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-8-3-2-7(5-13)9(12)4-8/h2-4,6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZVELGKALQDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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